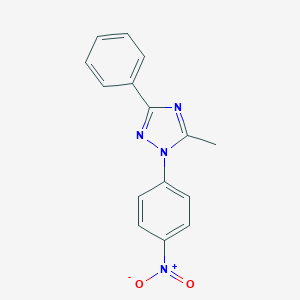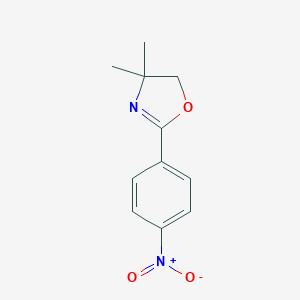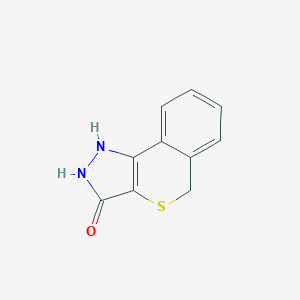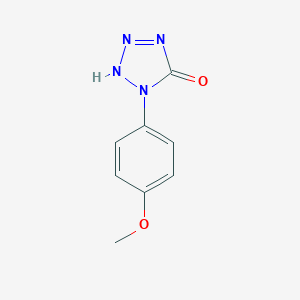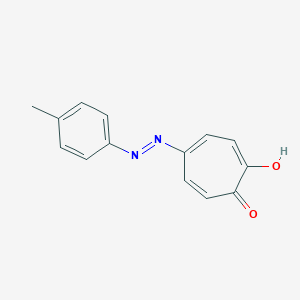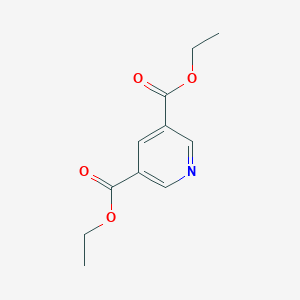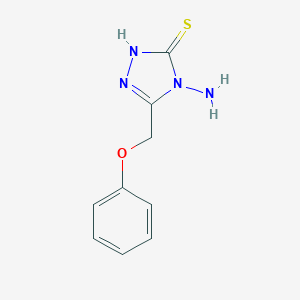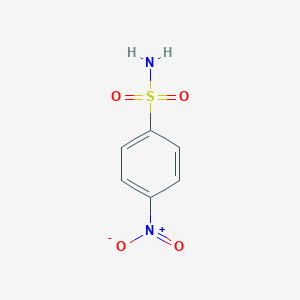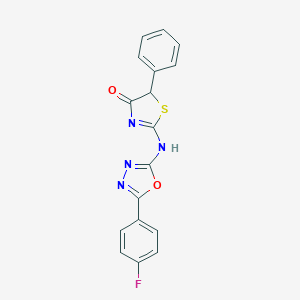
2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenyl-4(5H)-thiazolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenyl-4(5H)-thiazolone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in research studies.
作用機序
The exact mechanism of action of 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenyl-4(5H)-thiazolone is not fully understood. However, it has been proposed that this compound exerts its biological activity by interacting with specific targets in the cells. It has been reported to inhibit the activity of enzymes such as topoisomerase II and HDACs, which are involved in cell proliferation and survival.
生化学的および生理学的効果
The biochemical and physiological effects of 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenyl-4(5H)-thiazolone have been studied in various research studies. Some of the reported effects include:
1. Inhibition of cell proliferation: This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Anti-inflammatory activity: This compound has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Antimicrobial activity: This compound has been reported to possess antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
The advantages and limitations of 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenyl-4(5H)-thiazolone for lab experiments are as follows:
Advantages:
1. This compound has shown promising results in various research studies, indicating its potential applications in different fields.
2. The synthesis of this compound is relatively simple and can be carried out using readily available reagents.
3. This compound has been reported to possess multiple biological activities, making it a versatile compound for research studies.
Limitations:
1. The exact mechanism of action of this compound is not fully understood, which limits its potential applications.
2. The toxicity and pharmacokinetic properties of this compound are not well studied, which limits its use in preclinical studies.
3. The stability of this compound under different conditions is not well studied, which may affect its reproducibility in research studies.
将来の方向性
There are several future directions for the research on 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenyl-4(5H)-thiazolone. Some of the potential areas of research include:
1. Elucidating the exact mechanism of action of this compound to identify its specific targets in the cells.
2. Studying the toxicity and pharmacokinetic properties of this compound to evaluate its safety and efficacy in preclinical studies.
3. Developing analogs of this compound with improved biological activity and pharmacokinetic properties.
4. Studying the stability of this compound under different conditions to ensure its reproducibility in research studies.
5. Investigating the potential applications of this compound in other fields such as neuroscience and infectious diseases.
In conclusion, 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenyl-4(5H)-thiazolone is a versatile compound that has shown promising results in various research studies. Its potential applications in cancer research, anti-inflammatory activity, and antimicrobial activity make it a compound of interest for researchers. However, further studies are needed to elucidate its mechanism of action, toxicity, and pharmacokinetic properties to evaluate its potential use in preclinical studies.
合成法
The synthesis of 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenyl-4(5H)-thiazolone has been reported in various research studies. One of the commonly used methods involves the reaction of 2-aminothiazole, 4-fluorobenzoyl chloride, and 5-aminooxadiazole in the presence of a base such as triethylamine. The reaction mixture is then heated under reflux conditions to obtain the desired product. Other methods involve the use of different reagents and solvents to obtain the compound.
科学的研究の応用
2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenyl-4(5H)-thiazolone has been extensively studied for its potential applications in various fields. Some of the research areas where this compound has shown promising results include:
1. Cancer Research: This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade.
2. Anti-inflammatory Activity: This compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
3. Antimicrobial Activity: This compound has been reported to possess antimicrobial activity against various bacterial and fungal strains.
特性
CAS番号 |
199339-13-4 |
|---|---|
製品名 |
2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenyl-4(5H)-thiazolone |
分子式 |
C17H11FN4O2S |
分子量 |
354.4 g/mol |
IUPAC名 |
(2E)-2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]imino]-5-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11FN4O2S/c18-12-8-6-11(7-9-12)15-21-22-16(24-15)20-17-19-14(23)13(25-17)10-4-2-1-3-5-10/h1-9,13H,(H,19,20,22,23) |
InChIキー |
WOOLGDVOKSJPOA-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2C(=O)N=C(S2)NC3=NN=C(O3)C4=CC=C(C=C4)F |
SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=NC3=NN=C(O3)C4=CC=C(C=C4)F)S2 |
正規SMILES |
C1=CC=C(C=C1)C2C(=O)N=C(S2)NC3=NN=C(O3)C4=CC=C(C=C4)F |
同義語 |
2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-5-phenyl-4(5H)-thia zolone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



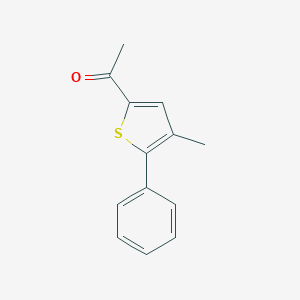
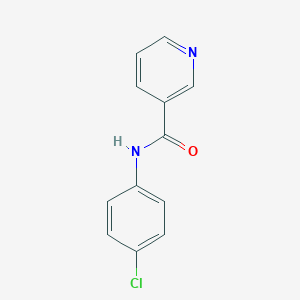
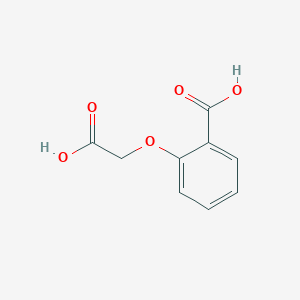
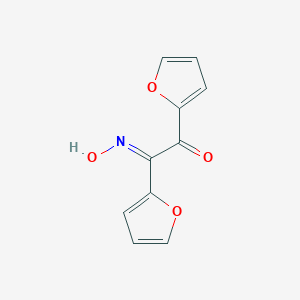
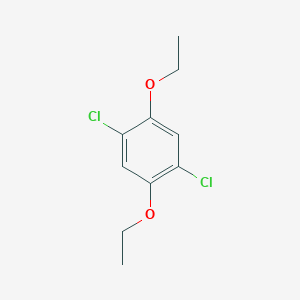
![2-[(E)-2-Phenylethenyl]benzoic acid](/img/structure/B188980.png)
